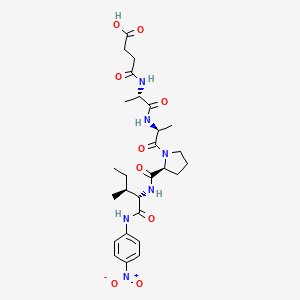

Suc-ala-ala-pro-ile-pna

CAS No.: 72682-77-0

Cat. No.: VC2959192

Molecular Formula: C27H38N6O9

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72682-77-0 |

|---|---|

| Molecular Formula | C27H38N6O9 |

| Molecular Weight | 590.6 g/mol |

| IUPAC Name | 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 |

| Standard InChI Key | NPMRWZCVKXKVKM-USAWPYOZSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

| SMILES | CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

| Canonical SMILES | CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Composition

| Property | Value | Source |

|---|---|---|

| CAS Number | 72682-77-0 | |

| Molecular Formula | C₂₇H₃₈N₆O₉ | |

| Molecular Weight | 590.63 g/mol | |

| Solubility | DMSO | |

| Storage | -20°C (stable for 1 month) |

The structure includes:

-

Succinyl group: Enhances water solubility and substrate stability.

-

Amino acid sequence (Ala-Ala-Pro-Ile): Mimics natural substrates for proteases targeting Pro-Xaa bonds.

-

p-Nitroanilide (pNA): Releases a yellow chromophore (λ = 400–410 nm) upon hydrolysis, enabling spectrophotometric quantification.

Mechanism of Action

Suc-ala-ala-pro-ile-pna is hydrolyzed by proteases that cleave C-terminal to proline residues (e.g., Pro-Ile bond). The reaction releases p-nitroaniline, which absorbs light at 405–410 nm, proportional to enzyme activity. The assay is typically performed in buffered solutions (pH 7.5–8.0) at 25–37°C.

Applications in Protease Research

Experimental Workflow

-

Substrate Preparation: Dissolve in DMSO (10 mM stock) and dilute in assay buffer .

-

Enzyme Incubation: Mix substrate with protease, typically at 37°C.

-

pNA Detection: Measure absorbance at 405 nm to quantify hydrolysis .

| Parameter | Detail | Source |

|---|---|---|

| Shelf Life | 6 months at -80°C, 1 month at -20°C | |

| Freezing/Thawing | Avoid repeated cycles; aliquot for single use | |

| Solubility Tips | Heat to 37°C and sonicate if precipitation occurs |

Comparative Analysis with Related Substrates

| Substrate | Sequence | Enzyme Target | CAS Number |

|---|---|---|---|

| Suc-AAPI-pNA | Ala-Ala-Pro-Ile | Pro-Ile cleavage | 72682-77-0 |

| Suc-AAPF-pNA | Ala-Ala-Pro-Phe | Chymotrypsin, cathepsin G | 70968-04-6 |

| Suc-Ala-Ala-Pro-Leu-pNA | Ala-Ala-Pro-Leu | Leukocyte elastase?* | 71058124 |

*Note: Specificity varies; Suc-AAPI-pNA avoids elastase activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume